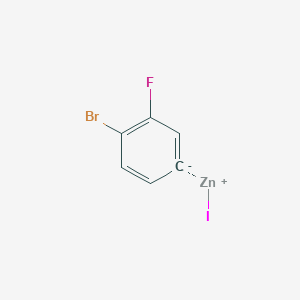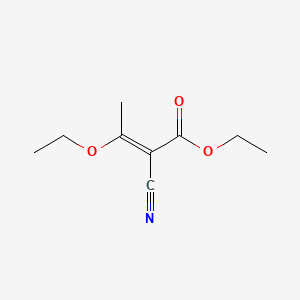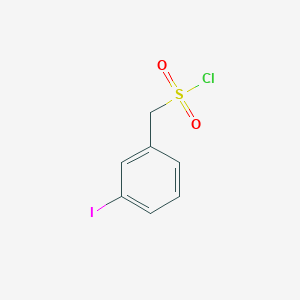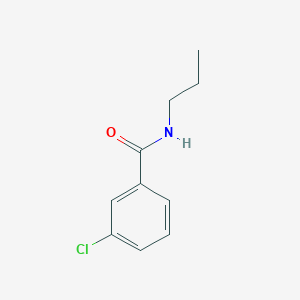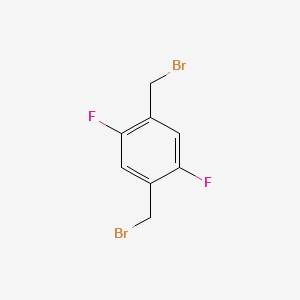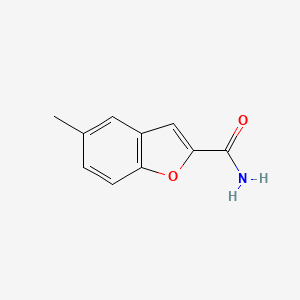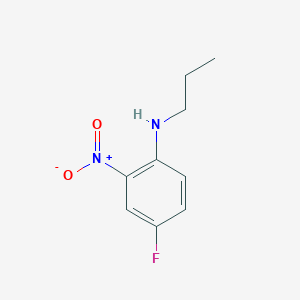
1,2-Dichloroperfluorocyclopentane
Vue d'ensemble
Description
1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5Cl2F8. It is a member of the organofluorine family, characterized by the presence of both chlorine and fluorine atoms attached to a cyclopentane ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloroperfluorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of perfluorocyclopentane. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorocyclopentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorocyclopentanone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of perfluorocyclopentane.
Oxidation: Formation of perfluorocyclopentanone.
Applications De Recherche Scientifique
1,2-Dichloroperfluorocyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the manufacturing of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dichloroperfluorocyclopentane involves its interaction with specific molecular targets. The compound’s stability and resistance to degradation make it an excellent candidate for studying long-term effects on biological systems. It primarily interacts with cellular membranes and proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorohexafluorocyclopentene: Similar in structure but contains fewer fluorine atoms.
1,2-Dichloropropane: Contains a similar dichloro group but lacks the cyclopentane ring.
Uniqueness
1,2-Dichloroperfluorocyclopentane is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring long-term stability and inertness .
Propriétés
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLBZUMYNNRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


